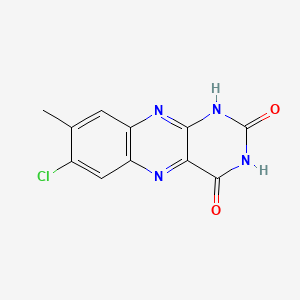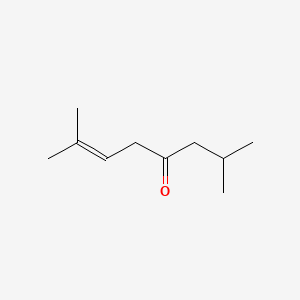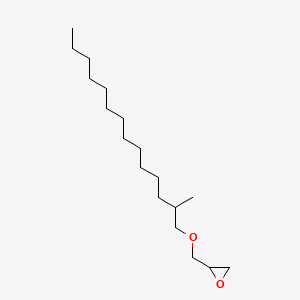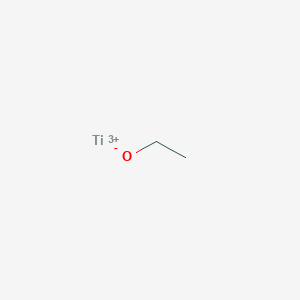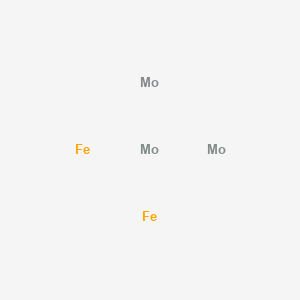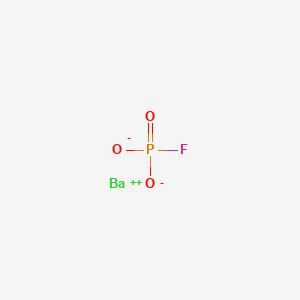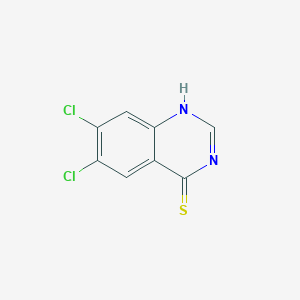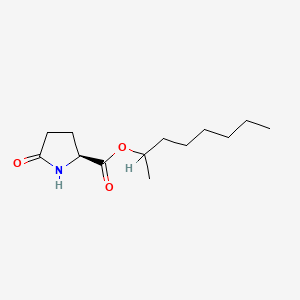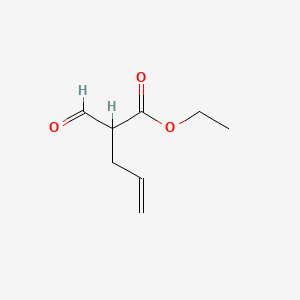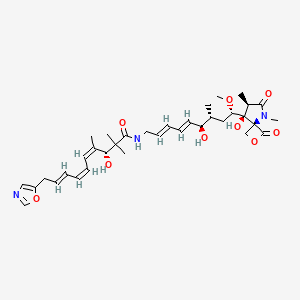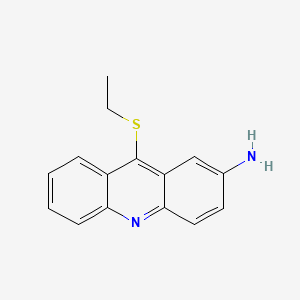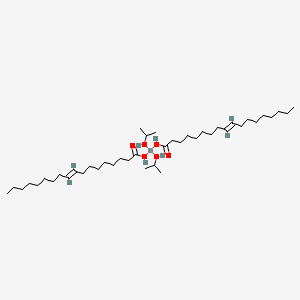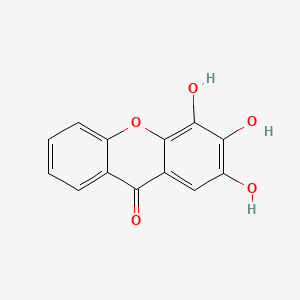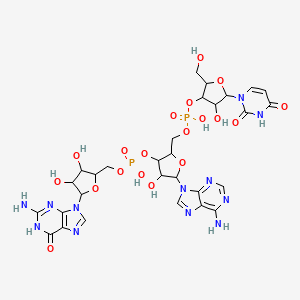
Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine is a trinucleotide composed of uridine, adenosine, and guanosine linked through phosphodiester bonds. This compound is significant in the study of nucleic acids and their functions, particularly in the context of RNA and DNA synthesis and repair mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine typically involves the stepwise addition of nucleotides using phosphoramidite chemistry. The process includes:
Activation of nucleotides: Each nucleotide is activated using a phosphoramidite reagent.
Coupling reaction: The activated nucleotide is coupled to the growing nucleotide chain.
Oxidation: The phosphite triester linkage is oxidized to a phosphodiester linkage.
Deprotection: Protective groups are removed to yield the final trinucleotide.
Industrial Production Methods: Industrial production of such trinucleotides often employs automated synthesizers that can handle multiple cycles of nucleotide addition, oxidation, and deprotection with high efficiency and yield.
Types of Reactions:
Hydrolysis: Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine can undergo hydrolytic cleavage, breaking the phosphodiester bonds.
Oxidation and Reduction: These reactions can modify the nucleobases or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with varying pH levels.
Oxidation: Often involves reagents like iodine or hydrogen peroxide.
Reduction: Can be carried out using reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Produces individual nucleotides or shorter oligonucleotides.
Oxidation and Reduction: Results in modified nucleotides with altered chemical properties.
Applications De Recherche Scientifique
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine is used extensively in:
Chemistry: Studying the chemical properties and reactivity of nucleotides.
Biology: Investigating RNA and DNA synthesis, repair mechanisms, and the role of trinucleotides in genetic regulation.
Medicine: Exploring potential therapeutic applications, such as antisense oligonucleotides for gene silencing.
Industry: Used in the development of diagnostic tools and nucleic acid-based technologies.
Mécanisme D'action
The compound exerts its effects primarily through interactions with nucleic acid polymerases and other enzymes involved in nucleic acid metabolism. It can act as a substrate or inhibitor, influencing the synthesis and repair of RNA and DNA. The molecular targets include RNA polymerase, DNA polymerase, and various nucleases.
Comparaison Avec Des Composés Similaires
- Uridylyl-(3’->5’)-uridine
- Adenylyl-(3’->5’)-adenosine
- Guanosine-(3’->5’)-guanosine
Uniqueness: Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine is unique due to its specific sequence of uridine, adenosine, and guanosine, which can influence its binding affinity and reactivity with enzymes. This sequence specificity makes it a valuable tool for studying sequence-dependent interactions in nucleic acids.
Propriétés
Numéro CAS |
3022-36-4 |
|---|---|
Formule moléculaire |
C29H36N12O19P2 |
Poids moléculaire |
918.6 g/mol |
Nom IUPAC |
[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)27-18(47)20(11(58-27)5-55-62(52,53)59-19-9(3-42)56-26(17(19)46)39-2-1-12(43)36-29(39)49)60-61(50,51)54-4-10-15(44)16(45)25(57-10)41-8-35-14-23(41)37-28(31)38-24(14)48/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48) |
Clé InChI |
QZCMCRKYXBGHFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


